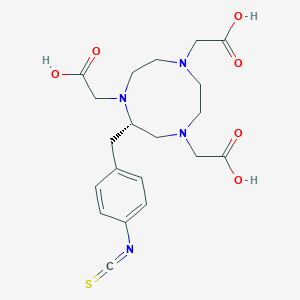

p-SCN-Bn-nota

CAS No.: 1206475-68-4

Cat. No.: VC17100657

Molecular Formula: C20H26N4O6S

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206475-68-4 |

|---|---|

| Molecular Formula | C20H26N4O6S |

| Molecular Weight | 450.5 g/mol |

| IUPAC Name | 2-[(5S)-4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid |

| Standard InChI | InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)/t17-/m0/s1 |

| Standard InChI Key | ABEIJMWLNYUWMD-KRWDZBQOSA-N |

| Isomeric SMILES | C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |

| Canonical SMILES | C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |

Introduction

Chemical Structure and Functional Properties

p-SCN-Bn-NOTA features a triazacyclononane backbone with three acetic acid pendant arms, forming a hexadentate coordination sphere ideal for trivalent metal ions. The isothiocyanate (-SCN) group at the para position of the benzyl moiety enables covalent conjugation to biomolecules (e.g., peptides, antibodies) via primary amines. This bifunctionality ensures stable radiometal complexation while preserving target specificity .

The compound’s stability constant for gallium(III) () underscores its thermodynamic robustness, outperforming linear chelators like EDTA . X-ray crystallography reveals a distorted octahedral geometry when bound to , with all three nitrogen atoms and two carboxylate oxygen atoms participating in coordination .

Synthesis and Radiolabeling Protocols

Conjugation to Biomolecules

p-SCN-Bn-NOTA is typically conjugated to peptides or proteins in a two-step process:

-

Chelator Activation: Dissolve p-SCN-Bn-NOTA in dimethylformamide (DMF) and buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to stabilize the isothiocyanate group .

-

Peptide Coupling: React the activated chelator with a lysine-containing peptide (e.g., BN(7-14)) at a 3:1 molar ratio for 15–24 hours at room temperature. Purify via reversed-phase HPLC (>95% purity) .

Radiolabeling with 64Cu^{64}\text{Cu}64Cu and 68Ga^{68}\text{Ga}68Ga

-

Copper-64: Incubate NOTA-conjugated peptides with in ammonium acetate buffer (pH 5.5) at 37°C for 30 minutes. Radiochemical purity exceeds 98% .

-

Gallium-68: Labeling occurs at room temperature using eluted from a generator. Adjust pH to 3.5–4.0 with HCl, and incubate for 10 minutes .

Biological Activity and Receptor Targeting

GRPR Targeting in Prostate Cancer

In PC-3 prostate cancer xenografts, -NOTA-Bn-SCN-Aoc-BN(7-14) exhibited tumor uptake of 2.8% injected dose per gram (% ID/g) at 1 hour post-injection, with rapid clearance from blood (0.44% ID/g) and pancreas (19.7% ID/g) . Blocking studies with Tyr-BN reduced tumor uptake by 85%, confirming GRPR-specific binding .

HER2 Imaging in Breast Cancer

Anti-HER2 nanobodies conjugated to p-SCN-Bn-NOTA and labeled with demonstrated high tumor-to-muscle ratios (12.3 ± 2.1) in murine models, enabling precise visualization of HER2-positive lesions .

Comparative Analysis of Macrocyclic Chelators

*Peptide receptor radionuclide therapy

Pharmacokinetics and Biodistribution

Tissue Uptake Kinetics of 64Cu^{64}\text{Cu}64Cu-NOTA-Bn-SCN-Aoc-BN(7-14)

| Tissue | 1 Hour (% ID/g) | 4 Hours (% ID/g) | 24 Hours (% ID/g) |

|---|---|---|---|

| Tumor | 2.8 ± 0.4 | 1.0 ± 0.2 | 0.19 ± 0.05 |

| Blood | 0.44 ± 0.07 | 0.06 ± 0.01 | 0.05 ± 0.01 |

| Liver | 3.41 ± 0.5 | 2.1 ± 0.3 | 1.2 ± 0.2 |

| Pancreas | 19.7 ± 2.1 | 4.3 ± 0.6 | 0.4 ± 0.1 |

Tumor-to-background ratios improved from 6.2 (tumor/blood) at 1 hour to 3.8 at 4 hours, highlighting rapid clearance from non-target tissues .

Preclinical Validation and Toxicity

In murine models, -NOTA-HER2 nanobodies showed no acute toxicity at doses up to 1.5 mg/kg, with normal renal and hepatic function observed 72 hours post-injection . Dosimetry estimates indicated a human effective dose of 0.023 mSv/MBq, comparable to conventional -FDG PET .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume